![molecular formula C13H15Cl3N2O2 B6143707 2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide CAS No. 733031-22-6](/img/structure/B6143707.png)
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide (CDPCMPA) is a novel chemical compound that has recently been gaining attention in the scientific community due to its unique and powerful properties. This compound is a derivative of a carbamate group and has been found to possess a range of impressive attributes that make it a promising candidate for various applications in the field of synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide has been found to possess a range of impressive properties that make it a promising candidate for various applications in the field of synthetic chemistry. For example, this compound has been found to possess excellent solubility in both aqueous and organic solvents, making it a useful component in a variety of reactions. Additionally, this compound has been found to be a useful building block for the synthesis of a variety of other compounds, such as polymers, which can be used for a range of applications. This compound has also been found to possess a range of other useful properties, such as its ability to act as an acid scavenger, its ability to act as an antioxidant, and its ability to act as a surfactant.
Wirkmechanismus
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide is believed to act on a variety of biochemical and physiological processes. Specifically, this compound has been found to interact with a variety of proteins and enzymes, including those involved in the regulation of cell growth and differentiation, as well as those involved in the regulation of metabolic pathways. Additionally, this compound has been found to interact with a variety of receptors, including those involved in the regulation of neurotransmitter release, as well as those involved in the regulation of immune system function.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. Specifically, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, this compound has been found to possess anti-viral and anti-bacterial properties, as well as to possess the ability to inhibit the growth of a variety of bacteria. Finally, this compound has been found to possess the ability to modulate the activity of a variety of enzymes and proteins, as well as to modulate the activity of a variety of receptors.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide has been found to possess a range of advantages and limitations for lab experiments. Specifically, this compound has been found to possess excellent solubility in both aqueous and organic solvents, making it a useful component in a variety of reactions. Additionally, this compound has been found to be a useful building block for the synthesis of a variety of other compounds, such as polymers, which can be used for a range of applications. However, this compound has also been found to be highly unstable in the presence of light and heat, making it difficult to use in certain lab experiments.
Zukünftige Richtungen
The potential applications of 2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide are vast and varied, and there are numerous future directions in which this compound could be explored. For example, this compound could be further investigated for its potential to act as an anti-cancer agent, as well as its potential to act as an antioxidant and anti-inflammatory agent. Additionally, this compound could be further studied for its potential to act as an acid scavenger and surfactant, as well as its potential to inhibit the growth of a variety of bacteria. Finally, this compound could be further explored for its potential to modulate the activity of a variety of enzymes and proteins, as well as its potential to modulate the activity of a variety of receptors.
Synthesemethoden
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide can be synthesized through a variety of methods, including the reaction of 2-chloro-N-propylacetamide with 2,5-dichlorophenylcarbamoyl chloride. This reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) at room temperature and produces a yield of up to 95%. Other methods of synthesis include the reaction of 2-chloro-N-propylacetamide with 2,5-dichlorophenylcarbamoyl bromide, as well as the reaction of 2-chloro-N-propylacetamide with 2,5-dichlorophenylcarbamoyl iodide.
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)-propylamino]-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O2/c1-2-5-18(13(20)7-14)8-12(19)17-11-6-9(15)3-4-10(11)16/h3-4,6H,2,5,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHCHZSFDNSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
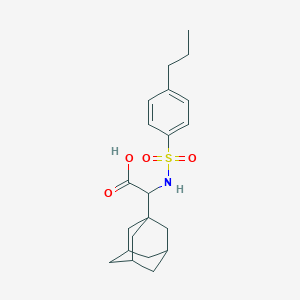
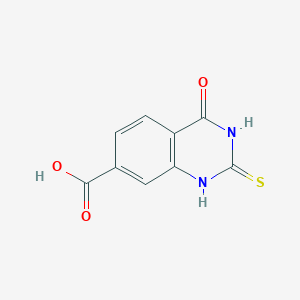
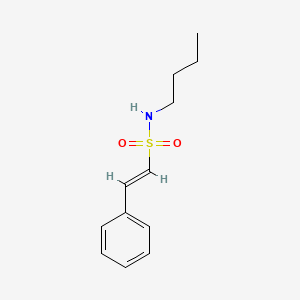
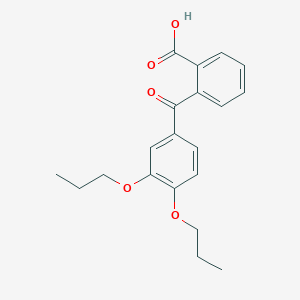
![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)

![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
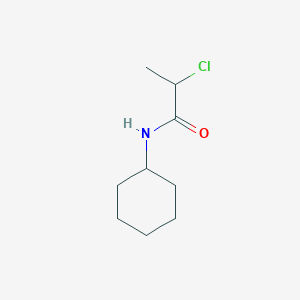
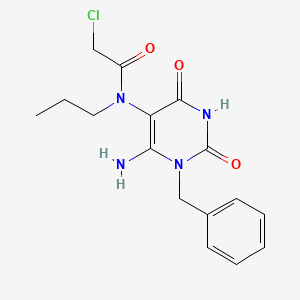
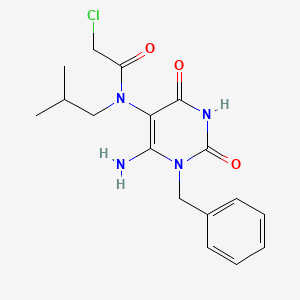
![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)